molecular formula C28H25NO5 B14567438 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione CAS No. 61707-58-2

3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione

Cat. No.: B14567438
CAS No.: 61707-58-2
M. Wt: 455.5 g/mol
InChI Key: OHLVEOKQJRIMSM-UHFFFAOYSA-N
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Description

3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione is an organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of aniline with benzoyl chloride to form an intermediate, followed by cyclization with butoxy-substituted phenylacetylene under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Structure-activity relationship (SAR) studies help in understanding how modifications to the compound’s structure affect its biological activity.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. Detailed studies using techniques like molecular docking, spectroscopy, and crystallography are essential to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-5-benzoyl-3-methoxy-6-phenyl-2H-pyran-2,4(3H)-dione
  • 3-Anilino-5-benzoyl-3-ethoxy-6-phenyl-2H-pyran-2,4(3H)-dione
  • 3-Anilino-5-benzoyl-3-propoxy-6-phenyl-2H-pyran-2,4(3H)-dione

Uniqueness

Compared to similar compounds, 3-Anilino-5-benzoyl-3-butoxy-6-phenyl-2H-pyran-2,4(3H)-dione may exhibit unique properties due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61707-58-2

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

3-anilino-5-benzoyl-3-butoxy-6-phenylpyran-2,4-dione

InChI

InChI=1S/C28H25NO5/c1-2-3-19-33-28(29-22-17-11-6-12-18-22)26(31)23(24(30)20-13-7-4-8-14-20)25(34-27(28)32)21-15-9-5-10-16-21/h4-18,29H,2-3,19H2,1H3

InChI Key

OHLVEOKQJRIMSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(C(=O)C(=C(OC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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